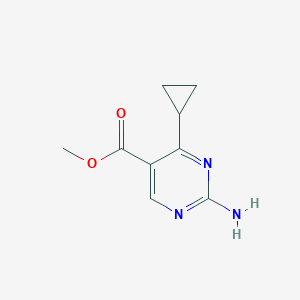

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate

Beschreibung

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate (CAS 1133115-42-0) is a pyrimidine derivative with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . This compound features a cyclopropyl substituent at the 4-position and an amino group at the 2-position of the pyrimidine ring, with a methyl ester at the 5-position. Its structural uniqueness lies in the strained cyclopropane ring, which can influence electronic properties and reactivity, making it valuable in pharmaceutical and agrochemical research .

Suppliers such as Santa Cruz Biotechnology and Angene Chemical offer the compound in quantities ranging from 250 mg to 1 g, with prices up to $280.00 per gram . Its synthesis and applications are less documented in public literature, but its structural analogs suggest roles as intermediates in drug development .

Eigenschaften

IUPAC Name |

methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-14-8(13)6-4-11-9(10)12-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRJDSXUFMSTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674817 | |

| Record name | Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-42-0 | |

| Record name | Methyl 2-amino-4-cyclopropyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a cyclopropylamine derivative, with a pyrimidine carboxylate ester. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthetic Routes

- Esterification : The compound can be synthesized via the reaction of 2-amino-4-cyclopropylpyrimidine-5-carboxylic acid with methanol under acidic conditions, typically using sulfuric or hydrochloric acid as a catalyst.

- Cyclization Reactions : This compound can also be produced through cyclization reactions involving appropriate precursors, which can enhance yield and reduce production costs when optimized for industrial settings.

Antimicrobial Activity

Research indicates that methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential as an antimicrobial agent .

Antiviral Properties

The compound has been studied for its antiviral effects, particularly against viral infections where it may inhibit viral replication or interfere with viral entry into host cells. This aspect of its biological activity is still under exploration but shows potential for development into antiviral therapies .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its anti-inflammatory potency .

Medicinal Chemistry

The exploration of methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate as a pharmaceutical agent is ongoing. Its structural similarity to known drugs allows researchers to investigate its potential applications in treating various diseases:

- Cancer Therapy : Its ability to modulate specific molecular targets may position it as a candidate for cancer treatment, where it could inhibit tumor growth or metastasis.

- Neurological Disorders : Given its biological activity profile, there is potential for this compound to be explored in the context of neuroprotective agents or treatments for neurodegenerative diseases .

Industrial Applications

In addition to its applications in research and medicine, methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate is utilized in the production of agrochemicals and other industrial chemicals. Its role as an intermediate in the synthesis of herbicides and pesticides highlights its importance in agricultural science.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

(a) Substituent Effects

- Cyclopropyl vs. Methyl/Chloro Groups : The cyclopropyl group introduces significant ring strain, which can increase reactivity in ring-opening reactions or stabilize transition states in catalytic processes . In contrast, methyl or chloro substituents (e.g., 2-Chloro-4-methylpyrimidine-5-carboxylic acid) offer electronic modulation without steric strain, favoring electrophilic substitution reactions .

- Amino vs. Chloro Groups: The 2-amino group in the target compound enables hydrogen bonding, critical for binding to biological targets (e.g., enzymes or receptors). Chloro-substituted analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) lack this capability but exhibit higher electrophilicity .

(b) Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl esters (target compound) generally exhibit lower molecular weight and reduced lipophilicity compared to ethyl esters (e.g., Ethyl 2-aminopyrimidine-5-carboxylate). This impacts solubility and membrane permeability in drug design .

Research Findings and Trends

- Synthetic Accessibility: Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate is less synthetically documented than its ethyl or methyl-substituted analogs, suggesting opportunities for novel route development .

- Thermodynamic Stability : The cyclopropane ring’s strain energy (~27 kcal/mol) may lower thermal stability compared to unstrained analogs, necessitating careful handling in industrial processes .

Biologische Aktivität

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and enzyme inhibition activities, supported by data tables and relevant studies.

Chemical Structure and Properties

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate features a pyrimidine ring with an amino group and a cyclopropyl substituent, which can influence its biological activity. The presence of the carboxylate group enhances solubility and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives, including methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate. Research indicates that compounds with similar structures can inhibit enzymes in the methylerythritol phosphate (MEP) pathway, which is crucial for bacterial isoprenoid biosynthesis. For instance, a series of compounds demonstrated significant antibacterial activity against Burkholderia pseudomallei, with binding affinity to the enzyme IspF being a key mechanism of action .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate | Burkholderia pseudomallei | TBD | Inhibition of MEP pathway enzymes |

| 2-amino-4-hydroxypyrimidine derivatives | Various Gram-negative bacteria | <10 | Enzyme inhibition |

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. Compounds structurally related to methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate | TBD | TBD | Current Study |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 | Standard Comparison |

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes, including acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism. The inhibition of ACC can have therapeutic implications for metabolic disorders such as obesity and dyslipidemia. Preliminary findings suggest that methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate may exhibit similar inhibitory effects as other known ACC inhibitors .

Table 3: ACC Inhibition by Related Compounds

| Compound | ACC Inhibition (IC50 µM) | Reference |

|---|---|---|

| Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate | TBD | Current Study |

| Compound I-181 | <0.3 | Patent Study |

Case Studies and Research Findings

- Study on Antibacterial Properties : A recent study synthesized various pyrimidine derivatives and assessed their antibacterial activity against Burkholderia pseudomallei. The findings indicated that modifications on the pyrimidine ring could enhance antibacterial efficacy, suggesting a structure-activity relationship that could be exploited for drug development .

- Anti-inflammatory Mechanism : In vitro assays demonstrated that certain pyrimidine derivatives significantly reduced the expression levels of inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS), highlighting their potential as anti-inflammatory agents in clinical settings .

- Metabolic Impact : Research into the metabolic effects of methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate revealed its potential role in modulating lipid metabolism through ACC inhibition, which may provide therapeutic avenues for treating metabolic syndromes .

Q & A

Q. Basic Characterization Techniques

- X-ray Crystallography : Determines precise molecular geometry and confirms cyclopropane ring puckering parameters (e.g., Cremer-Pople coordinates ). Software like SHELX and WinGX are used for refinement and visualization .

- NMR Spectroscopy : Assigns proton environments (e.g., cyclopropyl CH₂ groups at δ 1.2–1.8 ppm) and validates regiochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced studies may combine these with DFT calculations to validate electronic structures .

How can researchers optimize synthetic yield for this compound?

Advanced Experimental Design

Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclopropanation efficiency.

- Catalyst Selection : Pd(PPh₃)₄ improves cross-coupling reactions for cyclopropyl introduction.

- Reaction Monitoring : TLC or HPLC tracks intermediate formation, ensuring stepwise progression .

Contradictions between theoretical and observed yields are resolved by analyzing side reactions (e.g., ester hydrolysis) via LC-MS .

How to resolve contradictions between spectroscopic data and crystallographic results?

Advanced Data Analysis

Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects (solution vs. solid-state). Strategies include:

Validation with Multiple Techniques : Compare IR, Raman, and computational (DFT) data for consistency.

Crystallographic Refinement : Use SHELXL to model disorder or anisotropic displacement .

Dynamic NMR : Detect conformational exchange in solution (e.g., cyclopropane ring flipping) .

What computational methods predict the compound’s reactivity?

Q. Advanced Modeling Approaches

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Conformational Analysis : Cremer-Pople parameters quantify ring puckering effects on stability .

Which analytical techniques ensure purity in pharmacological studies?

Q. Methodological Quality Control

- HPLC-PDA : Quantifies impurities using a C18 column (acetonitrile/water gradient) .

- Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition above 200°C.

- Elemental Analysis : Validates stoichiometry (±0.3% tolerance) for publication-ready data .

How to design experiments evaluating bioactivity?

Q. Advanced Biological Assay Design

Target Identification : Screen against kinase or protease libraries using fluorescence polarization.

Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa).

Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS .

What are the best practices for handling and storing this compound?

Q. Methodological Safety Protocols

- Storage : -20°C under argon to prevent ester hydrolysis or cyclopropane ring opening.

- Handling : Use gloveboxes for air-sensitive steps and PPE (nitrile gloves, goggles) .

- Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

How to address challenges in crystallizing this compound?

Q. Advanced Crystallization Strategies

- Solvent Diffusion : Layer hexane over a DCM solution to induce slow nucleation.

- Seeding : Introduce microcrystals from analogous structures (e.g., fluorophenyl derivatives ).

- Cryocooling : Use liquid N₂ to stabilize crystals during data collection .

What strategies validate synthetic intermediates in complex pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.